(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one

Catalog No.
S1941277
CAS No.
41973-42-6
M.F
C19H18O3
M. Wt
294.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-o...

CAS Number

41973-42-6

Product Name

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one

IUPAC Name

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

InChI

InChI=1S/C19H18O3/c1-21-18-9-5-3-7-15(18)11-13-17(20)14-12-16-8-4-6-10-19(16)22-2/h3-14H,1-2H3/b13-11+,14-12+

InChI Key

RCZMPCUUTSDNAJ-PHEQNACWSA-N

SMILES

COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC

Synonyms

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C=CC2=CC=CC=C2OC

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)/C=C/C2=CC=CC=C2OC

The exact mass of the compound (1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1E,4E)-1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes a penta-1,4-dien-3-one core flanked by two methoxy-substituted phenyl groups. Its molecular formula is C19H18O3, and it has gained attention for its potential biological activities and applications in medicinal chemistry. The compound exhibits notable properties such as high thermal stability, with a melting point ranging from 127 °C to 132 °C .

The synthesis of (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction combines two aromatic aldehydes (in this case, 2-methoxybenzaldehyde) with an appropriate ketone under basic conditions to yield the desired chalcone structure. The reaction can be represented as follows:

Aldehyde+KetoneBaseChalcone\text{Aldehyde}+\text{Ketone}\xrightarrow{\text{Base}}\text{Chalcone}

Further reactions can include hydrogenation or functional group modifications to enhance biological activity or alter solubility.

Research has indicated that (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one exhibits various biological activities. It has been shown to induce apoptosis in cancer cell lines such as H460, suggesting potential anticancer properties . Additionally, its derivatives have demonstrated antibacterial and antiviral activities in various studies . The compound's mechanism of action may involve the modulation of signaling pathways related to cell growth and apoptosis.

The most common synthesis method for (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one is the Claisen-Schmidt condensation. The process typically involves:

  • Reagents:
    • 2-Methoxybenzaldehyde
    • Acetone or another suitable ketone
    • A base catalyst (e.g., sodium hydroxide)
  • Procedure:
    • Mix the aldehyde and ketone in a solvent such as ethanol.
    • Add the base catalyst and stir the mixture at room temperature or heat it gently.
    • Upon completion of the reaction (monitored by thin-layer chromatography), the product can be purified through recrystallization.

(1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one has several applications:

  • Medicinal Chemistry: Due to its anticancer and antimicrobial properties, it is explored as a lead compound for drug development.
  • Material Science: Its nonlinear optical properties make it a candidate for applications in photonics and optoelectronics.
  • Biological Studies: Used in research to understand mechanisms of action against cancer cells and other biological targets.

Studies on interaction mechanisms have revealed that (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one interacts with various biological macromolecules. For instance:

  • Protein Binding: It may bind to specific proteins involved in apoptosis pathways.
  • Cellular Uptake: Investigations into how this compound enters cells reveal potential transport mechanisms that could be exploited for drug delivery.

Several compounds share structural similarities with (1E,4E)-1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one. Here are some notable examples:

Compound NameStructure TypeUnique Properties
(1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-oneChalcone derivativeHigher solubility in organic solvents
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propane-1-oneKetone derivativeExhibits different pharmacokinetics
CurcuminNatural polyphenolStronger anti-inflammatory properties

These compounds are structurally related but exhibit distinct biological activities and physicochemical properties that make them unique.

Base-Catalysed Aldol Condensation Mechanisms

The molecule is obtained by a double Claisen–Schmidt (crossed-aldol) condensation between two equivalents of 2-methoxybenzaldehyde and one equivalent of acetone in basic medium (Scheme 1). Hydroxide deprotonates acetone to the enolate, which attacks the aldehydic carbonyl; the β-hydroxy ketone dehydrates via an E1cB pathway to give the α,β-unsaturated carbonyl. Repetition at the remaining methyl side affords the E,E-diaryl pentadienone [3] [4].

Solvent Systems and Reaction Optimisation

Bench-scale optimisations underline three variables (Table 1):

EntryBase (mol %)Solvent system (v/v)Temp / timeIsolated yield
ANaOH (10)EtOH–H₂O (9:1)Reflux / 3 h78% [5]
BCa(OH)₂ (5)EtOH60 °C / 1 h85% [6]
CN,N-Dimethylcyclohexylamine (organobase, biphasic)DMCHA–H₂O–acetone (1:2:17)70 °C / 24 h71% after CO₂-switchable work-up [7]
DKOH (15) + microwaveEtOH, 600 W10 min82% [8]
ENaOH (10)EtOH; Box-Behnken DOE58 °C / 2 h89% predicted optimum [9]

Ethanol remains the preferred green solvent; precipitation of the conjugated product continuously removes it from the liquid phase, driving the reaction to completion [10] [4]. Organobase/CO₂ switchable systems provide an easy, salt-free separation that is attractive for scale-up [7]. Microwave irradiation shortens cycle times dramatically for library syntheses [8].

Industrial-Scale Production Challenges

  • Heat removal and viscosity. The highly exothermic double condensation and rapid solid formation increase slurry viscosity; jacketed continuous-flow plug reactors with static mixers dissipate heat and prevent clogging [4].
  • Enolate self-condensation of acetone. Running with ≥2.2 equiv aldehyde and adding acetone last suppresses ketone–ketone aldol side-paths [4].
  • Product filtration. Fine needles (<10 µm) complicate cake washing; antisolvent crystallisation from aqueous ethanol doubles particle size without changing polymorph [5].
  • Residual base removal. Neutralisation generates large salt loads; CO₂-switchable bases or recyclable solid Ca(OH)₂ reduce waste streams [6] [7].
  • Regulatory limits on residual aldehyde. Downstream purge factors ≥10³ are achieved by in-line steam stripping before drying [11].

Advanced Spectroscopic Characterisation

NMR Spectral Analysis of Conformational Isomerism

In CDCl₃ the compound exists exclusively as the E,E‐isomer; no cis signals are detectable above the 1% NMR threshold [12].
Typical ¹H chemical shifts (400 MHz, CDCl₃, δ/ppm):

ProtonδMultiplicity / J (Hz)
Ar-H (H-3′/H-5′)7.54d, 8.6
Ar-H (H-4′)7.26t, 7.8
H-1 / H-5 (β-vinyl)7.72d, 16.0
H-2 / H-4 (α-vinyl)6.90d, 16.4
OCH₃3.83s

The 16 Hz trans-couplings confirm E-geometry, while the pair of methoxy singlets indicates rapid rotation of the ortho-anisyl rings on the NMR timescale [13]. Variable-temperature ¹H-NMR (223–323 K, CD₂Cl₂) shows no coalescence, consistent with a rotation barrier <55 kJ mol⁻¹, computed at 51 kJ mol⁻¹ by DFT (B3LYP/6-311++G**) for the C(Ar)–C=C bond [14].

²D NOESY detects weak cross-peaks between the ortho-OCH₃ protons and H-2/H-4, indicating a preferred s-trans/s-trans backbone that minimises steric clash of the methoxy groups [15].

X-ray Crystallographic Studies

Single-crystal data for the title compound (CCDC 112344) reveal an orthorhombic Aba2 lattice with one molecule per asymmetric unit; key metrics are summarised in Table 2.

ParameterValue
a / Å13.487 (2)
b / Å18.226 (3)
c / Å7.614 (1)
V / ų1872.4 (5)
Z4
ρcalc / g cm⁻³1.28
R₁ (I > 2σ)0.037

The molecule adopts a shallow chevron (∠C1–C3–C5 = 143.2°) with both anisyl rings twisted 23.4° out of the diene plane, a compromise between conjugation and steric repulsion of ortho-OMe groups [1]. Short C=C (1.331 Å) and C=O (1.235 Å) distances testify to effective π-delocalisation. Hirshfeld surface analysis attributes 41% of intermolecular contacts to H···O/O···H hydrogen bonds and 34% to C···H contacts, rationalising the moderate melting point (129 °C) and good crystal growth [16].

XLogP3

4.1

Dates

Last modified: 07-22-2023

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